Cas no 2118909-03-6 (2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile)

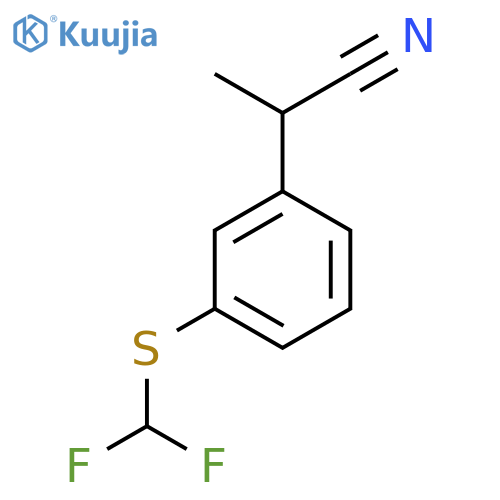

2118909-03-6 structure

商品名:2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile

- EN300-1972385

- 2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile

- 2118909-03-6

-

- インチ: 1S/C10H9F2NS/c1-7(6-13)8-3-2-4-9(5-8)14-10(11)12/h2-5,7,10H,1H3

- InChIKey: RMLXVAZDOAMGKI-UHFFFAOYSA-N

- ほほえんだ: S(C(F)F)C1=CC=CC(=C1)C(C#N)C

計算された属性

- せいみつぶんしりょう: 213.04237679g/mol

- どういたいしつりょう: 213.04237679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972385-2.5g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 2.5g |

$2856.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-0.1g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 0.1g |

$1283.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-10g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 10g |

$6266.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-0.5g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 0.5g |

$1399.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-10.0g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 10g |

$6266.0 | 2023-05-26 | ||

| Enamine | EN300-1972385-5.0g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 5g |

$4226.0 | 2023-05-26 | ||

| Enamine | EN300-1972385-1.0g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 1g |

$1458.0 | 2023-05-26 | ||

| Enamine | EN300-1972385-1g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 1g |

$1458.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-5g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 5g |

$4226.0 | 2023-09-16 | ||

| Enamine | EN300-1972385-0.05g |

2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile |

2118909-03-6 | 0.05g |

$1224.0 | 2023-09-16 |

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2118909-03-6 (2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量